N-pyridin-3-yl-4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methyl]piperidine-1-carboxamide;hydrate
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Overview
Description
N-pyridin-3-yl-4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methyl]piperidine-1-carboxamide;hydrate is a complex organic compound with a unique structure that includes pyridine, piperidine, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-pyridin-3-yl-4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methyl]piperidine-1-carboxamide;hydrate involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically starts with the preparation of the pyridine and piperidine derivatives, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include phenoxycarbonyl chloride and various amines .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-pyridin-3-yl-4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methyl]piperidine-1-carboxamide;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted pyridine and piperidine compounds .
Scientific Research Applications
N-pyridin-3-yl-4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methyl]piperidine-1-carboxamide;hydrate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-pyridin-3-yl-4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methyl]piperidine-1-carboxamide;hydrate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine and piperidine derivatives with trifluoromethyl groups, such as:
- N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide
- 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl) derivatives
Uniqueness
N-pyridin-3-yl-4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methyl]piperidine-1-carboxamide;hydrate is unique due to its specific combination of functional groups and its potential for diverse applications. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable compound for research and industrial use .
Properties
Molecular Formula |
C24H25F3N4O3 |
---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
N-pyridin-3-yl-4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methyl]piperidine-1-carboxamide;hydrate |
InChI |
InChI=1S/C24H23F3N4O2.H2O/c25-24(26,27)19-6-7-22(29-15-19)33-21-5-1-3-18(14-21)13-17-8-11-31(12-9-17)23(32)30-20-4-2-10-28-16-20;/h1-7,10,14-17H,8-9,11-13H2,(H,30,32);1H2 |
InChI Key |
CVQMBUCCSAKASE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC(=CC=C2)OC3=NC=C(C=C3)C(F)(F)F)C(=O)NC4=CN=CC=C4.O |
Origin of Product |
United States |
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